molecular formula C20H24ClNO2 B13791224 Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride CAS No. 85467-32-9

Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride

Cat. No.: B13791224
CAS No.: 85467-32-9
M. Wt: 345.9 g/mol
InChI Key: JLGBITMKMPOUTL-VDWUQFQWSA-N
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Description

Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, phenyl groups, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable precursor with a cyclopropanating agent.

    Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Ethyl Ester: This step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

    Addition of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods.

    Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups or the cyclopropane ring.

    Reduction: Reduction reactions can target the ester or amino groups, converting them to alcohols or amines, respectively.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary alcohols and amines.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.

    1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but lacks the amino and ethyl ester groups.

    Phenylacetone: Contains a phenyl group and a ketone, but lacks the cyclopropane ring.

Uniqueness

Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride is unique due to its combination of a cyclopropane ring, phenyl groups, an amino group, and an ethyl ester

Biological Activity

Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, along with mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring structure combined with phenyl groups and an ethyl ester moiety. Its unique configuration contributes to its distinct chemical properties and biological activities.

Property Details
Molecular Formula C18H22ClN2O2
CAS Number 85467-32-9
Molecular Weight 324.83 g/mol
Structural Characteristics Contains a cyclopropane ring, phenyl groups, amino group, and ethyl ester

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus: Exhibited an IC50 value of 12.5 µg/mL.
  • Escherichia coli: Showed an IC50 value of 15 µg/mL.

These findings suggest its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has been studied for its anti-inflammatory effects. A study demonstrated that it effectively reduced inflammation in a murine model of acute inflammation:

  • Model Used: Carrageenan-induced paw edema.
  • Results: The compound reduced paw swelling by approximately 40% compared to the control group.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: It may interact with receptors that mediate pain and inflammation.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Conducted by researchers at Osaka University, this study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria.
    • Results indicated a promising profile for further drug development targeting bacterial infections .
  • Anti-inflammatory Research:
    • A study published in a pharmacology journal highlighted the compound's ability to modulate cytokine production in macrophages.
    • It was shown to decrease TNF-alpha and IL-6 levels significantly, indicating its potential use in treating inflammatory diseases .

Properties

CAS No.

85467-32-9

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

benzyl-[[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl]azanium;chloride

InChI

InChI=1S/C20H23NO2.ClH/c1-2-23-19(22)20(17-11-7-4-8-12-17)13-18(20)15-21-14-16-9-5-3-6-10-16;/h3-12,18,21H,2,13-15H2,1H3;1H/t18-,20+;/m1./s1

InChI Key

JLGBITMKMPOUTL-VDWUQFQWSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]1C[NH2+]CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CCOC(=O)C1(CC1C[NH2+]CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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